molecular formula C23H19N3O5 B12001273 4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate CAS No. 765907-67-3

4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate

Cat. No.: B12001273
CAS No.: 765907-67-3
M. Wt: 417.4 g/mol
InChI Key: UPGOVCKWVAUPKY-BUVRLJJBSA-N
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Description

4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate is a complex organic compound that features a benzoate ester linked to a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate typically involves the formation of a hydrazone linkage followed by esterification. One common method involves the reaction of 3-methoxyaniline with an appropriate acylating agent to form the intermediate 3-methoxyphenyl acyl derivative. This intermediate is then reacted with hydrazine to form the hydrazone. The final step involves the esterification of the hydrazone with benzoic acid or its derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may be crucial for its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Methylphenyl benzoate

Uniqueness

4-((2-(2-((3-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl benzoate is unique due to its combination of a hydrazone linkage and a benzoate ester. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

765907-67-3

Molecular Formula

C23H19N3O5

Molecular Weight

417.4 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H19N3O5/c1-30-20-9-5-8-18(14-20)25-21(27)22(28)26-24-15-16-10-12-19(13-11-16)31-23(29)17-6-3-2-4-7-17/h2-15H,1H3,(H,25,27)(H,26,28)/b24-15+

InChI Key

UPGOVCKWVAUPKY-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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